Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-
Overview
Description
Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- is an organosulfur compound with the molecular formula C7H5Cl3O2S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring. This compound is typically used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Mechanism of Action
Target of Action
2,6-Dichloro-4-methylbenzenesulfonyl chloride, also known as Benzenesulfonyl chloride, is an organosulfur compound . It primarily targets compounds containing reactive N-H and O-H bonds .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound acts as an electrophile, reacting with an aromatic nucleus to produce the corresponding sulfonyl chloride .
Biochemical Pathways
It is known that the compound is used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . These reactions could potentially affect various biochemical pathways, depending on the specific amines and alcohols involved.
Pharmacokinetics
It’s important to note that the compound is a colourless viscous oil that dissolves in organic solvents . This suggests that it may have good bioavailability in organisms with lipid-rich environments.
Result of Action
The molecular and cellular effects of 2,6-dichloro-4-methylbenzenesulfonyl chloride’s action largely depend on the specific amines and alcohols it reacts with. Generally, the compound’s reaction with amines and alcohols results in the formation of sulfonamides and sulfonate esters, respectively . These products can have various effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dichloro-4-methylbenzenesulfonyl chloride. For instance, the compound reacts with compounds containing reactive N-H and O-H bonds , suggesting that its action could be influenced by the presence and concentration of such compounds in the environment. Additionally, the compound is sensitive to moisture , indicating that its stability could be affected by humidity levels.
Biochemical Analysis
Biochemical Properties
Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-, plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and sulfonate esters. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with amines to form sulfonamides, which are known to inhibit bacterial growth by interfering with the synthesis of folic acid . Additionally, it reacts with alcohols to form sulfonate esters, which can act as intermediates in various biochemical pathways . The nature of these interactions involves the formation of covalent bonds between the sulfonyl chloride group and the nucleophilic sites on the biomolecules.
Cellular Effects
Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-, affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes through sulfonylation, which can alter their activity and stability . This compound can impact cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . For example, the sulfonylation of enzymes involved in metabolic pathways can result in altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of benzenesulfonyl chloride, 2,6-dichloro-4-methyl-, involves the formation of covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit or activate enzymes by modifying their active sites through sulfonylation . Additionally, it can bind to proteins and alter their conformation, leading to changes in their function and stability . These interactions can result in changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzenesulfonyl chloride, 2,6-dichloro-4-methyl-, can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to moisture or reactive compounds . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in enzyme activity and gene expression . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to significant alterations in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of benzenesulfonyl chloride, 2,6-dichloro-4-methyl-, vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can result in significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can cause cellular damage, oxidative stress, and apoptosis . Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic pathways .
Metabolic Pathways
Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-, is involved in various metabolic pathways, including the synthesis of sulfonamides and sulfonate esters . It interacts with enzymes such as sulfonamide synthase and sulfonate ester synthase, which catalyze the formation of these compounds . Additionally, this compound can affect metabolic flux by modifying key enzymes involved in glycolysis, gluconeogenesis, and other metabolic pathways . Changes in metabolite levels have been observed in cells exposed to this compound, indicating its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, benzenesulfonyl chloride, 2,6-dichloro-4-methyl-, is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications . The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of benzenesulfonyl chloride, 2,6-dichloro-4-methyl-, can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the endoplasmic reticulum, where it can modify proteins involved in protein folding and secretion . Additionally, it can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonyl chloride, 2,6-dichloro-4-methyl- can be achieved through the chlorination of 2,6-dichloro-4-methylbenzenesulfonic acid or its sodium salt using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of benzenesulfonyl chloride, 2,6-dichloro-4-methyl- involves the large-scale chlorination of 2,6-dichloro-4-methylbenzenesulfonic acid using phosphorus oxychloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Types of Reactions:
Substitution Reactions: Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- undergoes nucleophilic substitution reactions with amines to form sulfonamides. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The compound can be hydrolyzed to the corresponding sulfonic acid in the presence of water or aqueous base.
Reduction: Reduction of benzenesulfonyl chloride, 2,6-dichloro-4-methyl- can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding sulfonyl hydride.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides.
Water or Aqueous Base: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from hydrolysis.
Sulfonyl Hydrides: Formed from reduction reactions.
Scientific Research Applications
Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Benzenesulfonyl chloride: The parent compound, lacking the chlorine and methyl substituents.
Toluene-4-sulfonyl chloride: A similar compound with a methyl group at the para position.
4-Bromobenzenesulfonyl chloride: A related compound with a bromine atom at the para position.
Uniqueness: Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The electron-withdrawing chlorine atoms can enhance the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles compared to its unsubstituted counterparts.
Properties
IUPAC Name |
2,6-dichloro-4-methylbenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDVBLUSKXZRLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711090 | |
Record name | 2,6-Dichloro-4-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70711090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90196-19-3 | |
Record name | 2,6-Dichloro-4-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70711090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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